molecular formula C11H11IO3 B1275850 Benzaldehyde, 3-iodo-5-methoxy-4-(2-propenyloxy)- CAS No. 106331-79-7

Benzaldehyde, 3-iodo-5-methoxy-4-(2-propenyloxy)-

Cat. No. B1275850
Key on ui cas rn: 106331-79-7
M. Wt: 318.11 g/mol
InChI Key: OVJZJVITAXJCFN-UHFFFAOYSA-N
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Patent
US05010100

Procedure details

Allyl bromide (27.5 ml, 0.32 mol) was added to a solution of 5-iodovanillin (50.0 g, 0.18 mol) in DMF (200 ml) containing potassium carbonate (48 g, 0.35 mol) at 80° C. The mixture was stirred at this temperature for 1 hour, filtered, and the filtrate was evaporated to a residue, which was purified by HPLC (hexane-ethyl acetate, 4:1, v/v) to give 4-allyloxy-5-iodo-3-methoxybenzaldehyde.
Quantity
27.5 mL
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
48 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1](Br)[CH:2]=[CH2:3].[I:5][C:6]1[C:7]([OH:16])=[C:8]([O:14][CH3:15])[CH:9]=[C:10]([CH:13]=1)[CH:11]=[O:12].C(=O)([O-])[O-].[K+].[K+]>CN(C=O)C>[CH2:1]([O:16][C:7]1[C:6]([I:5])=[CH:13][C:10]([CH:11]=[O:12])=[CH:9][C:8]=1[O:14][CH3:15])[CH:2]=[CH2:3] |f:2.3.4|

Inputs

Step One
Name
Quantity
27.5 mL
Type
reactant
Smiles
C(C=C)Br
Name
Quantity
50 g
Type
reactant
Smiles
IC=1C(=C(C=C(C=O)C1)OC)O
Name
Quantity
200 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
48 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred at this temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated to a residue, which
CUSTOM
Type
CUSTOM
Details
was purified by HPLC (hexane-ethyl acetate, 4:1

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C=C)OC1=C(C=C(C=O)C=C1I)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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